molecular formula C19H17N5O5 B11648089 N'-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

N'-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11648089
M. Wt: 395.4 g/mol
InChI Key: UMKFQCAEZQPFRK-RGVLZGJSSA-N
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Description

N’-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction may be carried out in a solvent such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-Dimethoxybenzylidene)-3-(4-nitrophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3,4-Dimethoxybenzylidene)-3-(3-chlorophenyl)-1H-pyrazole-5-carbohydrazide
  • N’-(3,4-Dimethoxybenzylidene)-3-(3-methylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(3,4-Dimethoxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide is unique due to the specific arrangement of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of both nitro and dimethoxy groups can influence its electronic properties and interactions with biological targets.

Properties

Molecular Formula

C19H17N5O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H17N5O5/c1-28-17-7-6-12(8-18(17)29-2)11-20-23-19(25)16-10-15(21-22-16)13-4-3-5-14(9-13)24(26)27/h3-11H,1-2H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

UMKFQCAEZQPFRK-RGVLZGJSSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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